REACTION_CXSMILES
|
N([O-])=O.[Na+].[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:13])=[C:10]([CH:12]=1)N.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.BrC1C=CC(F)=C([N+]#N)C=1.BrC1C=CC(F)=C([N+]#N)C=1.[I-:44].[K+]>O>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:13])=[C:10]([I:44])[CH:12]=1 |f:0.1,4.5.6,7.8|
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Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(N)C1)F
|
Name
|
ice
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-bromo-2-fluorobenzenediazonium sulphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].BrC=1C=CC(=C(C1)[N+]#N)F.BrC=1C=CC(=C(C1)[N+]#N)F
|
Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 0°-5° C
|
Type
|
ADDITION
|
Details
|
vigorous effervescence was observed during the addition
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
EXTRACTION
|
Details
|
was then extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed successively with brine and sodium thiosulphate solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual oil was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether (boiling range 40°-60° C.)
|
Type
|
ADDITION
|
Details
|
containing 4% by volume diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |